molecular formula C11H10N2O4 B13722321 (2E)-4-[(4-carbamoylphenyl)amino]-4-oxobut-2-enoic acid

(2E)-4-[(4-carbamoylphenyl)amino]-4-oxobut-2-enoic acid

Cat. No.: B13722321
M. Wt: 234.21 g/mol
InChI Key: PDXYZWLCNNSKBX-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-4-[4-(Aminocarbonyl)anilino]-4-oxo-2-butenoic acid is an organic compound characterized by its unique structure, which includes an aminocarbonyl group attached to an anilino moiety, and a butenoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-4-[4-(Aminocarbonyl)anilino]-4-oxo-2-butenoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as aniline derivatives and butenoic acid precursors.

    Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to facilitate the formation of the desired product. For example, a common method involves the reaction of an aniline derivative with a butenoic acid derivative in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

    Purification: The crude product is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of (E)-4-[4-(Aminocarbonyl)anilino]-4-oxo-2-butenoic acid may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions: (E)-4-[4-(Aminocarbonyl)anilino]-4-oxo-2-butenoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The aminocarbonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

(E)-4-[4-(Aminocarbonyl)anilino]-4-oxo-2-butenoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-4-[4-(Aminocarbonyl)anilino]-4-oxo-2-butenoic acid involves its interaction with specific molecular targets. The aminocarbonyl group can form hydrogen bonds with biological molecules, while the butenoic acid moiety can participate in various biochemical pathways. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

    (E)-4-[4-(Aminocarbonyl)anilino]-4-oxo-2-pentenoic acid: Similar structure with an additional carbon in the backbone.

    (E)-4-[4-(Aminocarbonyl)anilino]-4-oxo-2-hexenoic acid: Similar structure with two additional carbons in the backbone.

Uniqueness: (E)-4-[4-(Aminocarbonyl)anilino]-4-oxo-2-butenoic acid is unique due to its specific combination of functional groups and the resulting chemical properties

Properties

Molecular Formula

C11H10N2O4

Molecular Weight

234.21 g/mol

IUPAC Name

(E)-4-(4-carbamoylanilino)-4-oxobut-2-enoic acid

InChI

InChI=1S/C11H10N2O4/c12-11(17)7-1-3-8(4-2-7)13-9(14)5-6-10(15)16/h1-6H,(H2,12,17)(H,13,14)(H,15,16)/b6-5+

InChI Key

PDXYZWLCNNSKBX-AATRIKPKSA-N

Isomeric SMILES

C1=CC(=CC=C1C(=O)N)NC(=O)/C=C/C(=O)O

Canonical SMILES

C1=CC(=CC=C1C(=O)N)NC(=O)C=CC(=O)O

Origin of Product

United States

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